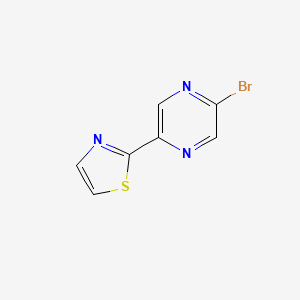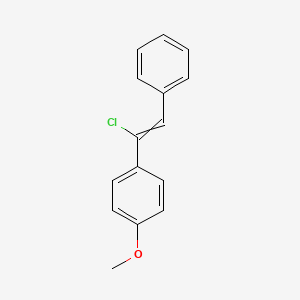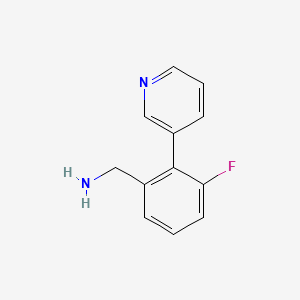
3-Bromopropenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid 3-bromo-1-propenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a propenyl group, which is further esterified with acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 3-bromo-1-propenyl ester typically involves the esterification of 3-bromo-1-propenyl alcohol with acetic acid. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of acetic acid 3-bromo-1-propenyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid 3-bromo-1-propenyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different esters.
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Addition Reactions: Reagents such as bromine or hydrogen bromide are used, often in the presence of a solvent like dichloromethane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of different esters depending on the nucleophile used.
Addition Reactions: Formation of dibromo compounds or bromoalcohols.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
Acetic acid 3-bromo-1-propenyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated esters on biological systems, including their potential as antimicrobial agents.
Mecanismo De Acción
The mechanism of action of acetic acid 3-bromo-1-propenyl ester involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid 3-chloro-1-propenyl ester
- Acetic acid 3-iodo-1-propenyl ester
- Acetic acid 3-fluoro-1-propenyl ester
Comparison
- Reactivity : Acetic acid 3-bromo-1-propenyl ester is more reactive than its chloro and fluoro counterparts due to the higher reactivity of the bromine atom.
- Applications : The brominated ester is preferred in applications requiring higher reactivity, while the chloro and fluoro esters are used in applications where lower reactivity is desired.
- Stability : The stability of the compound decreases with increasing reactivity, making the bromo ester less stable than the chloro and fluoro esters.
Propiedades
Fórmula molecular |
C5H7BrO2 |
|---|---|
Peso molecular |
179.01 g/mol |
Nombre IUPAC |
3-bromoprop-1-enyl acetate |
InChI |
InChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3 |
Clave InChI |
JJPZBCGMCATWNR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)

![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)










